

Application Notes: Immunofluorescence Protocol for TFEB Nuclear Translocation

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Compound of Interest

Compound Name: *TFEB activator 1*

CAS No.: 41973-42-6

Cat. No.: B1630255

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Introduction

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[1][2][3] Under basal conditions, TFEB is phosphorylated by mTORC1 and other kinases, leading to its retention in the cytoplasm.[1][4] Upon cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[1][5][6] In the nucleus, TFEB activates the expression of genes involved in lysosomal function and autophagy, promoting cellular clearance.[2][3] Monitoring the subcellular localization of TFEB is a key method for assessing the activation of this pathway. This immunofluorescence protocol provides a detailed method for visualizing and quantifying TFEB nuclear translocation in cultured cells.

Key Principles

The protocol is based on the specific detection of endogenous or overexpressed TFEB protein using a primary antibody, followed by a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA-binding dye like DAPI to allow for the clear distinction between

nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence intensity of TFE8 is then quantified to determine the extent of nuclear translocation.

Experimental Protocols

This protocol is optimized for mammalian cells grown in multi-well plates or on coverslips.

Materials and Reagents

Reagent	Supplier (Example)	Catalog Number (Example)
Cell Culture Plates/Coverslips	Corning	353047
Paraformaldehyde (PFA), 16%	Electron Microscopy Sciences	15710
Triton™ X-100	Thermo Fisher Scientific	28314
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Normal Donkey Serum	Sigma-Aldrich	D9663
Anti-TFE8 Rabbit pAb/mAb	Cell Signaling Technology	4240
Alexa Fluor™ 488 Donkey anti-Rabbit IgG	Thermo Fisher Scientific	A-21206
DAPI (4',6-diamidino-2-phenylindole)	Thermo Fisher Scientific	D1306
Phosphate-Buffered Saline (PBS)	Gibco	10010023
Mounting Medium	Vector Laboratories	H-1000

Solutions Preparation

Solution	Composition
Fixation Solution (4% PFA)	Dilute 16% PFA to a final concentration of 4% in PBS. Prepare fresh.
Permeabilization Buffer (0.5% Triton X-100 in PBS)	Add 500 μ L of 10% Triton X-100 to 9.5 mL of PBS.
Blocking Buffer (5% NDS, 2% BSA, 0.5% Triton X-100 in PBS)	Add 500 μ L Normal Donkey Serum, 200 mg BSA, and 500 μ L of 10% Triton X-100 to 9 mL of PBS.
Primary Antibody Dilution Buffer	Dilute primary antibody in Blocking Buffer.
Secondary Antibody Dilution Buffer	Dilute secondary antibody in Blocking Buffer.

Immunofluorescence Staining Protocol

- Cell Seeding: Seed cells onto coverslips or into multi-well plates to achieve 60-80% confluency at the time of the experiment.
- Treatment (Optional): Treat cells with compounds of interest to induce or inhibit TFEB nuclear translocation. For example, mTOR inhibitors like Torin1 (250 nM for 1-3 hours) can be used to induce translocation.
- Fixation:
 - Gently aspirate the culture medium.
 - Wash cells once with PBS.
 - Add 4% PFA and incubate for 15-20 minutes at room temperature.
- Permeabilization:
 - Wash cells three times with PBS for 5 minutes each.
 - Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
- Blocking:

- Wash cells three times with PBS for 5 minutes each.
- Add Blocking Buffer and incubate for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary anti-TFEB antibody in the Primary Antibody Dilution Buffer. A starting dilution of 1:1000 is recommended.
 - Incubate overnight at 4°C.[7]
- Secondary Antibody Incubation:
 - Wash cells three times with PBS for 5 minutes each.
 - Dilute the fluorescently labeled secondary antibody in the Secondary Antibody Dilution Buffer (e.g., 1:1000).
 - Incubate for 1-2 hours at room temperature, protected from light.[7]
- Nuclear Staining:
 - Wash cells three times with PBS for 5 minutes each.
 - Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
- Mounting:
 - Wash cells twice with PBS.
 - Mount coverslips onto microscope slides using a drop of mounting medium. If using plates, add PBS for imaging.
- Imaging and Analysis:
 - Acquire images using a fluorescence microscope or a high-content imaging system.

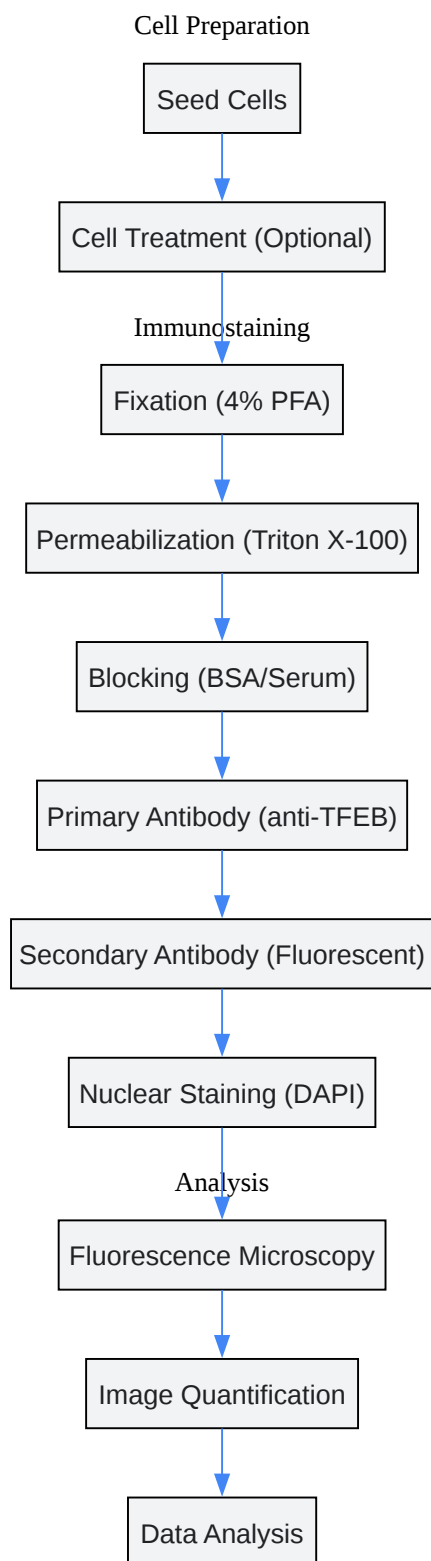
- Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells. The ratio of nuclear to cytoplasmic fluorescence is a measure of TFEB translocation.

Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
Cell Confluency	60-80%	Ensures a healthy monolayer for imaging.
Fixation Time	15-20 minutes	Over-fixation can mask epitopes.
Permeabilization Time	10 minutes	Ensures antibody access to intracellular targets.
Blocking Time	1 hour	Minimizes non-specific antibody binding.
Primary Antibody Dilution	1:500 - 1:2000	Optimize for your specific antibody and cell type.
Primary Antibody Incubation	Overnight at 4°C or 2 hours at RT	Overnight incubation can enhance signal. [7]
Secondary Antibody Dilution	1:500 - 1:2000	Titrate for optimal signal-to-noise ratio.
Secondary Antibody Incubation	1-2 hours at room temperature	Protect from light to prevent photobleaching. [7]
DAPI Concentration	300 nM	Adjust as needed for clear nuclear visualization.

Visualization of Workflow and Signaling Pathway

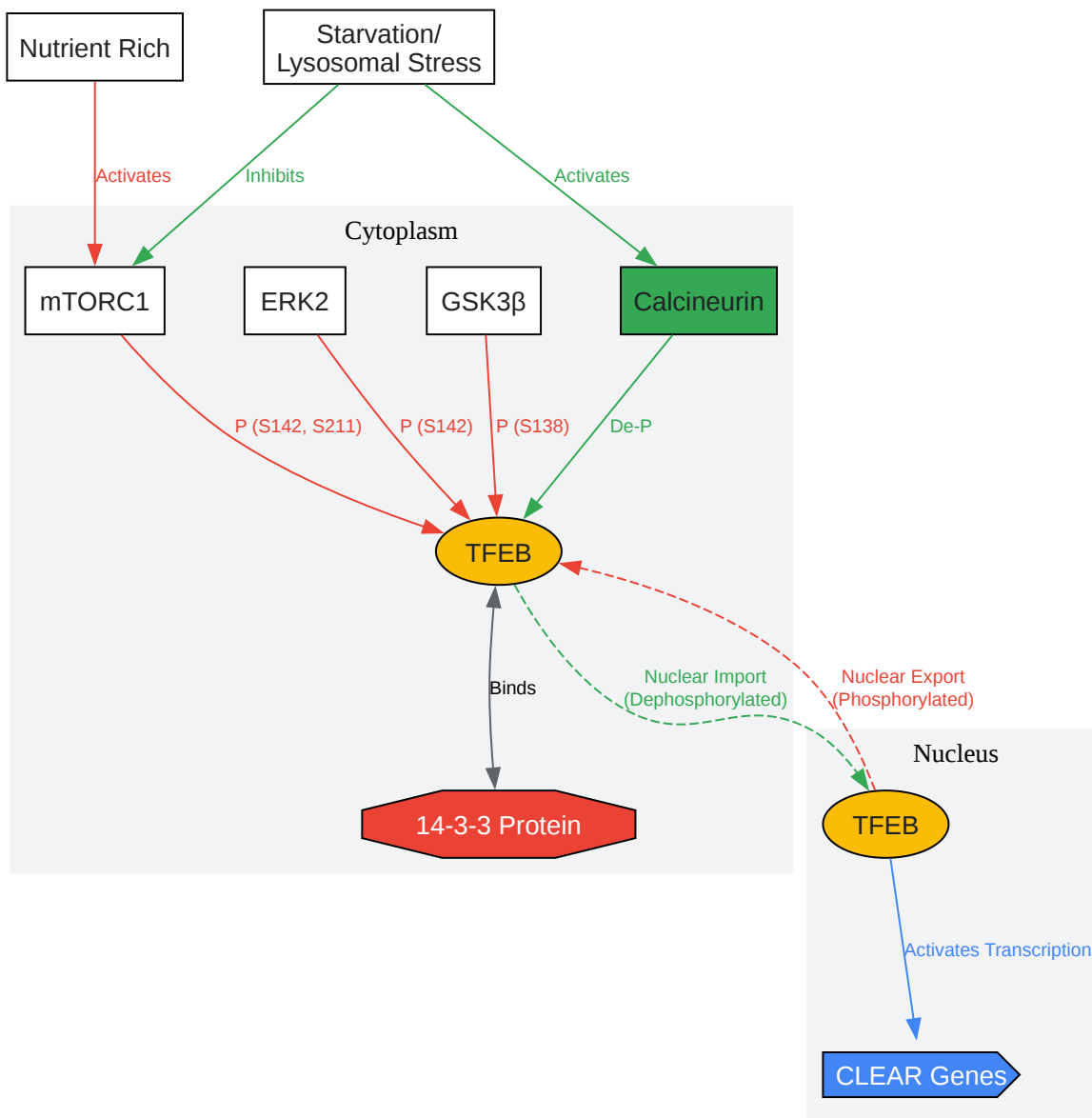
Experimental Workflow



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Caption: Immunofluorescence workflow for TFEB nuclear translocation.

TFEB Nuclear Translocation Signaling Pathway



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Caption: Regulation of TFEB nuclear translocation by phosphorylation.

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